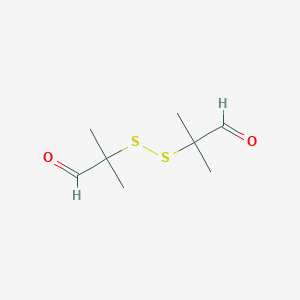

Propanal, 2,2'-dithiobis[2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

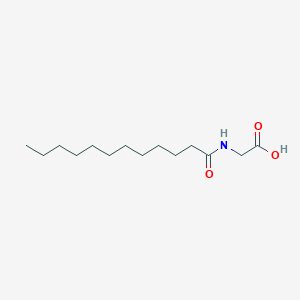

Propanal, 2,2'-dithiobis[2-methyl-], also known as DTBP, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DTBP is used as a cross-linking agent in biochemistry and molecular biology experiments, and it is also used as a reagent in organic synthesis.

Mechanism of Action

Propanal, 2,2'-dithiobis[2-methyl- works by forming covalent bonds between molecules. When Propanal, 2,2'-dithiobis[2-methyl- is added to a protein or nucleic acid sample, it reacts with the functional groups on the molecules to form cross-links. These cross-links can help to stabilize the structure of the molecules and prevent them from unfolding or degrading.

Biochemical and Physiological Effects:

Propanal, 2,2'-dithiobis[2-methyl- is generally considered to be non-toxic and is not known to have any significant physiological effects. However, it is important to handle Propanal, 2,2'-dithiobis[2-methyl- with care, as it is a flammable and volatile liquid.

Advantages and Limitations for Lab Experiments

One of the main advantages of Propanal, 2,2'-dithiobis[2-methyl- is its high reactivity and selectivity. It can form cross-links quickly and efficiently, even in complex biological samples. Propanal, 2,2'-dithiobis[2-methyl- is also relatively easy to use and does not require specialized equipment or expertise.

However, there are also some limitations to using Propanal, 2,2'-dithiobis[2-methyl- in lab experiments. One of the main limitations is its potential for non-specific cross-linking. If Propanal, 2,2'-dithiobis[2-methyl- is added in excess or if the reaction conditions are not carefully controlled, it can form cross-links between molecules that are not biologically relevant. This can lead to false positives and inaccurate results.

List of

Future Directions

1. Developing new methods for controlling the specificity of Propanal, 2,2'-dithiobis[2-methyl- cross-linking reactions, such as using site-specific labeling or photo-cross-linking techniques.

2. Exploring the use of Propanal, 2,2'-dithiobis[2-methyl- in structural biology and drug discovery, such as identifying binding sites and designing new inhibitors.

3. Investigating the potential of Propanal, 2,2'-dithiobis[2-methyl- as a tool for studying protein-protein interactions and signaling pathways.

4. Developing new applications for Propanal, 2,2'-dithiobis[2-methyl- in biotechnology and bioengineering, such as creating new materials and devices.

5. Studying the environmental and toxicological effects of Propanal, 2,2'-dithiobis[2-methyl- and developing methods for its safe disposal and handling.

In conclusion, Propanal, 2,2'-dithiobis[2-methyl- is a versatile and widely used cross-linking agent in scientific research. Its high reactivity and selectivity make it a valuable tool for studying biological molecules and interactions. However, careful control of reaction conditions is necessary to avoid non-specific cross-linking and false positives. Further research is needed to explore the full potential of Propanal, 2,2'-dithiobis[2-methyl- in structural biology, drug discovery, and biotechnology.

Synthesis Methods

Propanal, 2,2'-dithiobis[2-methyl- can be synthesized by reacting propanal with carbon disulfide in the presence of sodium hydroxide. The reaction produces a dithiocarbonate intermediate, which is then hydrolyzed to form Propanal, 2,2'-dithiobis[2-methyl-. The yield of this reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.

Scientific Research Applications

Propanal, 2,2'-dithiobis[2-methyl- is primarily used as a cross-linking agent in scientific research. It is commonly used to cross-link proteins and nucleic acids, which can help to stabilize their structures and improve their resistance to degradation. Propanal, 2,2'-dithiobis[2-methyl- is also used to cross-link peptides and other small molecules, which can help to identify their binding partners and study their interactions.

properties

IUPAC Name |

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVMXJRVDXZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC(C)(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075089 |

Source

|

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanal, 2,2'-dithiobis[2-methyl- | |

CAS RN |

15581-80-3 |

Source

|

| Record name | Propanal, 2,2'-dithiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.